(+-)-5,6-Epoxy-5,6-dihydroquinoline

Mutagenicity Genotoxicity Structure-Activity Relationship

(+-)-5,6-Epoxy-5,6-dihydroquinoline (CAS 130536-37-7), also known as quinoline 5,6-oxide, is a synthetic arene oxide with the molecular formula C9H7NO and a molecular weight of 145.16 g/mol. It serves as a key intermediate in the metabolic activation pathway of quinoline, a known hepatocarcinogen, and is primarily formed via the cytochrome P450 enzymes CYP2A6 and CYP1A2.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 130536-37-7
Cat. No. B137820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-5,6-Epoxy-5,6-dihydroquinoline
CAS130536-37-7
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3C2O3)N=C1
InChIInChI=1S/C9H7NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-5,8-9H
InChIKeyDUTMSHWTRSUNIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+-)-5,6-Epoxy-5,6-dihydroquinoline (CAS 130536-37-7): Procurement-Grade Arene Oxide Metabolite for CYP & Mutagenicity Research


(+-)-5,6-Epoxy-5,6-dihydroquinoline (CAS 130536-37-7), also known as quinoline 5,6-oxide, is a synthetic arene oxide with the molecular formula C9H7NO and a molecular weight of 145.16 g/mol . It serves as a key intermediate in the metabolic activation pathway of quinoline, a known hepatocarcinogen, and is primarily formed via the cytochrome P450 enzymes CYP2A6 and CYP1A2 [1]. This compound is commercially available as a research chemical with typical purities of 95% and is utilized in studies investigating CYP-mediated metabolism, DNA adduct formation, and structure-mutagenicity relationships [2].

Why Substituting (+-)-5,6-Epoxy-5,6-dihydroquinoline with Other Quinoline Derivatives Compromises Experimental Integrity


Generic substitution of (+-)-5,6-Epoxy-5,6-dihydroquinoline with other quinoline arene oxides, such as the 7,8-epoxide isomer or N-methylated derivatives, is scientifically invalid due to profound differences in mutagenic potency, metabolic stability, and CYP enzyme specificity [1]. For instance, quinoline 7,8-oxide exhibits high mutagenicity (2,498 ± 96 revertants/μmole) comparable to the parent quinoline, whereas the 5,6-epoxide demonstrates no detectable mutagenic activity under identical assay conditions [1]. Furthermore, the 5,6-epoxide is a specific metabolic intermediate uniquely associated with CYP2A6/CYP1A2-mediated activation [2], a pathway not shared by all structural analogs. Using an incorrect epoxide isomer or a derivative with a different substitution pattern will yield fundamentally different and irreproducible results in studies of metabolic activation, DNA damage, or carcinogenicity, thereby undermining the validity of any comparative or mechanistic investigation [1].

Quantitative Differentiation of (+-)-5,6-Epoxy-5,6-dihydroquinoline from Key Quinoline Derivatives


Mutagenicity Comparison: 5,6-Epoxide vs. 7,8-Epoxide in Ames Test

In a direct comparative study, (+-)-5,6-epoxy-5,6-dihydroquinoline (quinoline 5,6-oxide) exhibited no detectable mutagenic activity in Salmonella typhimurium TA100, either with or without metabolic activation (S9 mix). In stark contrast, its positional isomer, quinoline 7,8-oxide, was strongly mutagenic, demonstrating specific mutagenicities of 2,498 ± 96 and 1,289 ± 120 revertants per μmole with 20% and 10% S9 mix, respectively [1]. This represents a qualitative and quantitative difference of over 2,400 revertants/μmole between the two isomers under the same assay conditions.

Mutagenicity Genotoxicity Structure-Activity Relationship

Mutagenicity Profile Relative to N-Methyl-5,6-oxide Derivative

While the parent 5,6-epoxide is non-mutagenic, its N-methylated derivative, N-methyl-quinoline 5,6-oxide, displays weak but detectable mutagenic activity. The N-methyl derivative yielded a specific mutagenicity of 134 ± 6 revertants per μmole in the presence of S9 mix [1]. This comparison highlights that the unsubstituted 5,6-epoxide is uniquely inactive in this assay, and even a simple N-methylation introduces a measurable, albeit low, mutagenic potential.

Mutagenicity Chemical Derivatization Genotoxicity

Specific CYP Isoform Involvement in Formation vs. Other Metabolites

The formation of quinoline-5,6-epoxide is specifically mediated by CYP2A6 and CYP1A2 in human liver microsomes, distinguishing it from the formation of other quinoline metabolites. For example, quinoline-1-oxide is primarily formed by CYP2A6 (r=0.95), while 3-hydroxyquinoline formation is catalyzed predominantly by CYP2E1 (r=0.93) [1]. The high correlation (r=0.91) between CYP2A6 activity and quinoline-5,6-diol formation indirectly confirms CYP2A6's critical role in generating the 5,6-epoxide precursor [1].

Drug Metabolism Cytochrome P450 Enzyme Kinetics

Validated Application Scenarios for (+-)-5,6-Epoxy-5,6-dihydroquinoline in Scientific Research


CYP2A6/CYP1A2 Enzyme Activity and Inhibition Assays

Due to its specific formation by CYP2A6 and CYP1A2 [1], (+-)-5,6-epoxy-5,6-dihydroquinoline (or its downstream diol product) serves as a definitive marker for assessing the activity of these P450 isoforms in human liver microsomes or recombinant enzyme systems. Its non-mutagenic nature [2] allows for safer handling in high-throughput screening environments focused on drug metabolism and pharmacokinetics (DMPK).

Metabolic Activation and DNA Adduct Formation Studies

As the immediate precursor to the DNA-binding diol epoxide metabolites, this compound is an essential reagent for in vitro studies aimed at elucidating the mechanisms of quinoline-induced carcinogenesis. Its lack of direct mutagenicity [2] makes it a crucial negative control for distinguishing between direct-acting and metabolically-activated genotoxic events.

Analytical Chemistry Standard for Metabolite Identification

Procurement of high-purity (+-)-5,6-epoxy-5,6-dihydroquinoline is critical for use as a certified reference standard in LC-MS/MS or GC-MS methods. Its well-defined physicochemical properties enable accurate quantification and identification of this key intermediate in complex biological matrices, which is vital for toxicokinetic studies of quinoline exposure.

Structure-Mutagenicity Relationship (SAR) Investigations

The stark contrast in mutagenicity between the 5,6-epoxide (non-mutagenic) and the 7,8-epoxide (highly mutagenic) [2] establishes this compound as a pivotal reference point in SAR studies. Its use allows researchers to systematically evaluate how the position and nature of substituents on the quinoline ring modulate genotoxic potential, guiding the design of safer chemical entities.

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